Cas no 2172084-01-2 (1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)

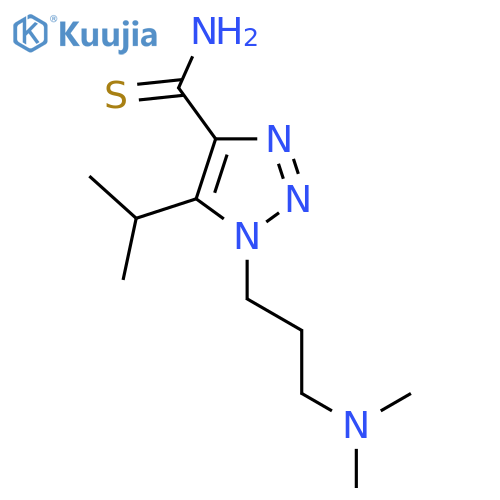

2172084-01-2 structure

商品名:1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide

- EN300-1596547

- 1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide

- 2172084-01-2

-

- インチ: 1S/C11H21N5S/c1-8(2)10-9(11(12)17)13-14-16(10)7-5-6-15(3)4/h8H,5-7H2,1-4H3,(H2,12,17)

- InChIKey: WYHQQVBPIIXYRE-UHFFFAOYSA-N

- ほほえんだ: S=C(C1=C(C(C)C)N(CCCN(C)C)N=N1)N

計算された属性

- せいみつぶんしりょう: 255.15176686g/mol

- どういたいしつりょう: 255.15176686g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1596547-250mg |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 250mg |

$1366.0 | 2023-09-23 | ||

| Enamine | EN300-1596547-500mg |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 500mg |

$1426.0 | 2023-09-23 | ||

| Enamine | EN300-1596547-2500mg |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 2500mg |

$2912.0 | 2023-09-23 | ||

| Enamine | EN300-1596547-50mg |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 50mg |

$1247.0 | 2023-09-23 | ||

| Enamine | EN300-1596547-100mg |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 100mg |

$1307.0 | 2023-09-23 | ||

| Enamine | EN300-1596547-0.05g |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 0.05g |

$1247.0 | 2023-06-04 | ||

| Enamine | EN300-1596547-0.1g |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 0.1g |

$1307.0 | 2023-06-04 | ||

| Enamine | EN300-1596547-1.0g |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 1g |

$1485.0 | 2023-06-04 | ||

| Enamine | EN300-1596547-10.0g |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 10g |

$6390.0 | 2023-06-04 | ||

| Enamine | EN300-1596547-2.5g |

1-[3-(dimethylamino)propyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide |

2172084-01-2 | 2.5g |

$2912.0 | 2023-06-04 |

1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

2172084-01-2 (1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬